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Compound of Interest

Compound Name: Phosmidosine C

Cat. No.: B1254582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phosmidosine C, focusing on its potential for

cross-reactivity with various enzymes. Phosmidosine C is a derivative of Phosmidosine, a

nucleotide antibiotic known for its antitumor properties. Understanding the cross-reactivity

profile of Phosmidosine C is crucial for assessing its specificity and potential off-target effects

in drug development.

Executive Summary
Phosmidosine and its analogue Phosmidosine B have demonstrated biological activity,

including the inhibition of cancer cell growth. This activity is attributed to their role as inhibitors

of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. In stark contrast,

Phosmidosine C has been reported to be inactive. This lack of activity is directly linked to a

key structural modification: the absence of the L-proline moiety. While direct quantitative cross-

reactivity studies on Phosmidosine C are not publicly available, this guide provides a

comparative framework based on its structure and the known activity of related compounds.

Structural Comparison and Activity Profile
The primary structural difference between Phosmidosine/Phosmidosine B and Phosmidosine
C lies in the presence of a prolyl group. This group is crucial for mimicking the natural substrate

of prolyl-tRNA synthetase, prolyl-adenosine 5'-monophosphate (prolyl-AMP).
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Compound Structure
Key Structural
Features

Reported Activity

Phosmidosine

Contains 8-

oxoadenosine, a

phosphoramidate

linkage, and an L-

proline residue.

Antitumor activity,

inhibits cell cycle

progression.

Phosmidosine B

Similar to

Phosmidosine, a

demethylated

derivative.

Antitumor activity,

inhibits cell cycle

progression.

Phosmidosine C

Lacks the L-proline

residue present in

Phosmidosine and

Phosmidosine B.

Reported to have no

activity in cell-based

assays.[1]

Note: Specific IC50 or Ki values for Phosmidosine, Phosmidosine B, and Phosmidosine C
against prolyl-tRNA synthetase are not readily available in the reviewed literature.

Understanding the Lack of Activity in Phosmidosine
C
The inactivity of Phosmidosine C can be rationalized by considering the mechanism of its

parent compound. Phosmidosine is believed to act as a competitive inhibitor of prolyl-tRNA

synthetase. The L-proline residue is essential for binding to the active site of the enzyme.
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Hypothesized Mechanism of Prolyl-tRNA Synthetase Inhibition

Prolyl-tRNA Synthetase (ProRS) Active Site

Proline Binding Pocket ATP Binding Pocket

Phosmidosine

Proline moiety binds

Prolyl-AMP (Natural Substrate)

Proline moiety binds

Phosmidosine C (lacks proline)

No binding

Click to download full resolution via product page

Caption: Binding hypothesis for Phosmidosine and Phosmidosine C to ProRS.

Potential for Cross-Reactivity: A Theoretical
Assessment
Given the lack of an amino acid-mimicking moiety, Phosmidosine C is unlikely to exhibit

significant cross-reactivity with other aminoacyl-tRNA synthetases (aaRSs). These enzymes,

such as threonyl-tRNA synthetase (ThrRS), seryl-tRNA synthetase (SerRS), and glycyl-tRNA

synthetase (GlyRS), have highly specific active sites tailored to their respective amino acid

substrates.

However, the 8-oxoadenosine and phosphoramidate components of Phosmidosine C could

theoretically interact with other nucleotide-binding enzymes. A comprehensive cross-reactivity

assessment would involve screening Phosmidosine C against a panel of such enzymes.

Experimental Protocols for Assessing Cross-
Reactivity
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To definitively determine the cross-reactivity profile of Phosmidosine C, a series of enzyme

inhibition assays should be conducted. Below is a generalized protocol for assessing the

inhibition of prolyl-tRNA synthetase, which can be adapted for other enzymes.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay measures the aminoacylation of tRNAPro, a reaction catalyzed by ProRS. Inhibition

of this process indicates that the test compound interferes with the enzyme's function.

Materials:

Recombinant human ProRS

ATP

L-proline

tRNAPro

Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM

DTT)

Inorganic pyrophosphatase

Malachite green solution

Phosmidosine C and control compounds

Procedure:

Prepare a reaction mixture containing ATP, L-proline, and recombinant ProRS in the assay

buffer.

Add varying concentrations of Phosmidosine C (or control inhibitors) to the reaction

mixture. A vehicle control (e.g., DMSO) should also be included.

Initiate the reaction by adding tRNAPro.

Incubate the reaction at 37°C for a predetermined time (e.g., 60-90 minutes).
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Stop the reaction by adding malachite green solution, which detects the inorganic

pyrophosphate (PPi) released during the aminoacylation reaction.

Measure the absorbance at 620 nm.

Calculate the percent inhibition for each concentration of Phosmidosine C and determine

the IC50 value if inhibition is observed.
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ProRS Inhibition Assay Workflow

Prepare Reaction Mix
(ProRS, ATP, L-proline)

Add Phosmidosine C
(or control)

Initiate with tRNAPro

Incubate at 37°C

Stop with Malachite Green

Measure Absorbance (620 nm)

Calculate % Inhibition & IC50

Click to download full resolution via product page

Caption: Generalized workflow for a ProRS enzyme inhibition assay.

Cross-Reactivity Enzyme Panel
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To assess broader cross-reactivity, Phosmidosine C should be tested against a panel of

enzymes, particularly those that bind nucleotides. This panel could include:

Other Aminoacyl-tRNA Synthetases: To confirm the lack of off-target inhibition within this

enzyme family.

Kinases: A large family of enzymes that bind ATP.

Phosphatases: Enzymes that hydrolyze phosphate groups.

Nucleotidyltransferases: Enzymes that transfer nucleotide monophosphates.

Conclusion
Based on its chemical structure, Phosmidosine C is predicted to have a low potential for

cross-reactivity with prolyl-tRNA synthetase and other aminoacyl-tRNA synthetases due to the

absence of the critical proline moiety. However, the potential for interaction with other

nucleotide-binding enzymes cannot be entirely ruled out without direct experimental evidence.

The provided experimental protocols offer a framework for conducting rigorous cross-reactivity

studies to fully characterize the selectivity profile of Phosmidosine C. For drug development

purposes, obtaining quantitative data through such assays is an essential step to confirm its

inactivity and lack of off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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